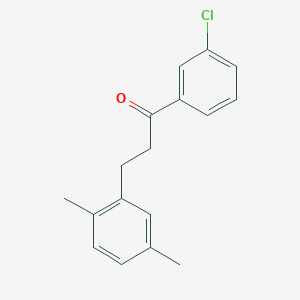

3'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Overview

Description

The compound "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the chlorination of phenolic compounds and the synthesis of chlorinated aromatic ketones are relevant to understanding the potential reactivity and synthesis pathways for "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds is a common theme in the provided papers. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starts with a halogenated propiophenone, which undergoes bromination, amination, cyclization, and acidification to yield the target compound . Similarly, the chlorination of 2-tert-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones, indicating that halogenation reactions are a key step in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone".

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone was determined, showing the orientation of the substituents around the central propenone group . This information is crucial for understanding the molecular geometry and electronic distribution in "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone".

Chemical Reactions Analysis

The chemical reactivity of chlorinated aromatic ketones can be inferred from the reactions described in the papers. The chlorination of phenolic compounds leads to various chlorinated products, indicating that the presence of chlorine can significantly alter the reactivity of the molecule . Additionally, the formation of hydrogen-bonded dimers in carboxylic acid groups and the use of weak C-H...A interactions in crystal packing are noted, which could influence the reactivity of "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" in solid-state or in solution .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3'-Chloro-3-(2,5-dimethylphenyl)propiophenone" are not directly reported, the properties of similar compounds can provide valuable insights. For example, the crystal packing, hydrogen bonding, and conformational differences observed in related compounds affect their melting points, solubility, and stability . The presence of halogen atoms, particularly chlorine, is known to influence the density and refractive index of the compounds .

Scientific Research Applications

-

Synthesis of Chiral Selectors

- Field : Chemistry

- Application : The compound is used in the synthesis of chiral selectors based on cellulose 2,3-bis (3,5-dimethylphenyl carbamate)-6- (α-phenylethyl carbamate) .

- Method : The synthesis involves carbonate aminolysis and isocyanate chemistry. The process includes oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis .

- Results : The synthesized chiral selectors were characterized by ATR-FTIR, solid-state NMR, GPC, and elemental analysis. The enantioseparation performance of the chiral selectors was studied and compared to cellulose tris (3,5-dimethylphenyl carbamate) as a reference .

-

Anticancer Activity

- Field : Biomedical Research

- Application : A compound similar to “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” has been found to have anticancer activity .

- Method : The compound was tested for its ability to inhibit Dishevelled 1 (DVL1), a protein involved in the WNT/β-catenin pathway, which is often dysregulated in cancer .

- Results : The compound was found to inhibit DVL1 with an EC50 of 0.49 ± 0.11 μM and inhibited the growth of HCT116 cells that did not present the APC mutation with an EC50 value 7.1 ± 0.6 μM .

-

Chiral Stationary Phase in HPLC

- Field : Analytical Chemistry

- Application : A compound related to “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” has been used to create a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) .

- Method : The compound was used to partially substitute 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles .

- Results : The new CSP was successfully synthesized and applied in HPLC under normal-phase, reversed-phase, and polar organic conditions .

-

Synthesis of (S)-3-chloro-1-phenylpropanol

-

Synthesis of 1-(3-Chlorophenyl)-1-phenyl-1-propanol

- Field : Organic Chemistry

- Application : The compound can be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol .

- Method : The synthesis involves phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .

- Results : The product, 1-(3-Chlorophenyl)-1-phenyl-1-propanol, is obtained .

-

Synthesis of (S)-Dapoxetine

- Field : Pharmaceutical Chemistry

- Application : “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” can be used in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor .

- Method : The synthesis method is not specified in the source .

- Results : The product, (S)-Dapoxetine, is obtained .

-

Synthesis of Chiral Drug Compounds

-

Enzymatic Catalysis

-

Chiral Stationary Phase for Multi-mode HPLC

- Field : Analytical Chemistry

- Application : A compound related to “3’-Chloro-3-(2,5-dimethylphenyl)propiophenone” has been used to create a new type of β-cyclodextrin-bonded chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) .

- Method : The compound was used to partially substitute 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles .

- Results : The new CSP was successfully synthesized and applied in HPLC under normal-phase, reversed-phase, and polar organic conditions .

I hope this information is helpful. If you need more details or information on other topics, feel free to ask

Safety And Hazards

properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVLNFFAIKXADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644733 | |

| Record name | 1-(3-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(2,5-dimethylphenyl)propiophenone | |

CAS RN |

898753-36-1 | |

| Record name | 1-(3-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

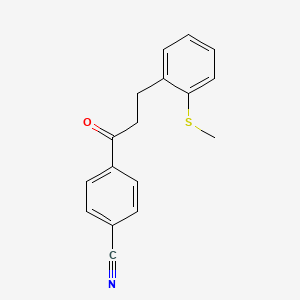

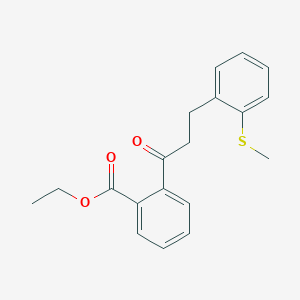

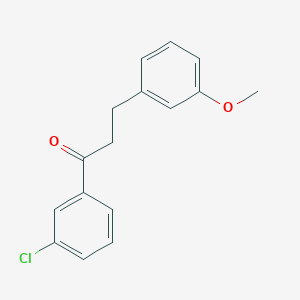

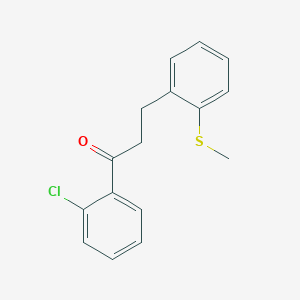

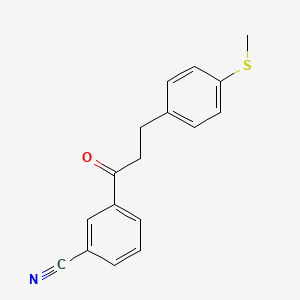

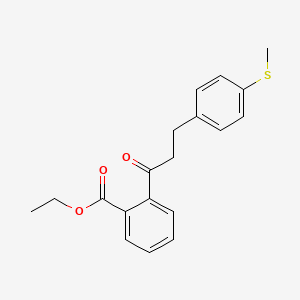

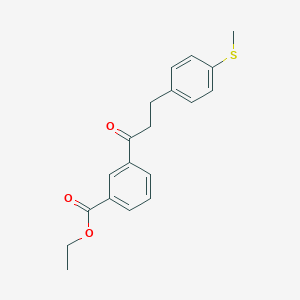

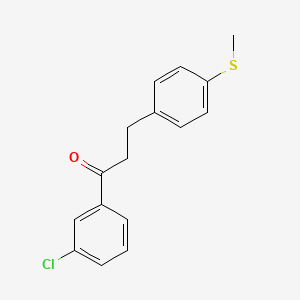

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.